molecular formula C7H13N5O B13059741 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide

Katalognummer: B13059741
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: JIPGQZMSTDORBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and other scientific fields.

Vorbereitungsmethoden

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide can be achieved through several synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring, followed by recyclization of the triazole ring under microwave irradiation .

Analyse Chemischer Reaktionen

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The triazole ring can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of antibacterial and antifungal agents . Its derivatives have shown significant activity against various pathogens, making it a promising candidate for drug development. In biology, it is used in the study of enzyme inhibition and protein interactions. Additionally, it has applications in the chemical industry as a building block for the synthesis of more complex molecules .

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The triazole ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide include other 1,2,4-triazole derivatives such as 3-amino-1,2,4-triazole and 4-(1H-1,2,4-triazol-1-yl)benzoic acid . These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H13N5O

Molekulargewicht

183.21 g/mol

IUPAC-Name

2-(3-amino-1,2,4-triazol-1-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C7H13N5O/c1-5(6(13)11(2)3)12-4-9-7(8)10-12/h4-5H,1-3H3,(H2,8,10)

InChI-Schlüssel

JIPGQZMSTDORBQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N(C)C)N1C=NC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.